3-[2-(Sec-butyl)phenoxy]azetidine 3-[2-(Sec-butyl)phenoxy]azetidine
Brand Name: Vulcanchem
CAS No.: 1220028-62-5
VCID: VC2675994
InChI: InChI=1S/C13H19NO/c1-3-10(2)12-6-4-5-7-13(12)15-11-8-14-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3
SMILES: CCC(C)C1=CC=CC=C1OC2CNC2
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

3-[2-(Sec-butyl)phenoxy]azetidine

CAS No.: 1220028-62-5

Cat. No.: VC2675994

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Sec-butyl)phenoxy]azetidine - 1220028-62-5

Specification

CAS No. 1220028-62-5
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name 3-(2-butan-2-ylphenoxy)azetidine
Standard InChI InChI=1S/C13H19NO/c1-3-10(2)12-6-4-5-7-13(12)15-11-8-14-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3
Standard InChI Key UHSBAZQKWZBWQS-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=CC=C1OC2CNC2
Canonical SMILES CCC(C)C1=CC=CC=C1OC2CNC2

Introduction

Structural Characteristics and Basic Properties

3-[2-(Sec-butyl)phenoxy]azetidine is a heterocyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) connected via an oxygen bridge to a phenyl ring substituted with a sec-butyl group at the ortho (2-) position. The structural configuration combines several key functional elements:

Molecular Structure

The compound consists of three primary structural components:

  • A four-membered azetidine ring containing a nitrogen atom

  • A phenoxy linkage (oxygen bridge)

  • A phenyl ring with a sec-butyl substituent at the 2-position

This arrangement creates a molecule with multiple points for potential functionalization and biological interaction. The four-membered azetidine ring is particularly notable as it introduces significant ring strain, contributing to the compound's reactivity profile .

Comparative Analysis with Related Compounds

The structural characteristics of 3-[2-(Sec-butyl)phenoxy]azetidine can be better understood through comparison with similar documented compounds. One such analog is 3-[4-(Tert-Butyl)phenoxy]azetidine hydrochloride, which differs in both substituent position and alkyl group structure . The key differences include:

Feature3-[2-(Sec-butyl)phenoxy]azetidine3-[4-(Tert-Butyl)phenoxy]azetidine HCl
Alkyl groupSec-butylTert-butyl
Substitution positionOrtho (2-position)Para (4-position)
Salt formFree baseHydrochloride
Ring strainPresent in azetidinePresent in azetidine
Structural flexibilityHigher (sec-butyl has greater conformational freedom)Lower (tert-butyl is more sterically hindered)

The positional isomerism between these compounds likely leads to significant differences in their three-dimensional conformation, affecting their biological activity and chemical reactivity profiles.

Synthesis Pathways and Chemical Preparation

General Synthetic Routes to Azetidine Derivatives

The synthesis of 3-[2-(Sec-butyl)phenoxy]azetidine would likely follow established pathways used for similar azetidine derivatives. Based on documented procedures, several approaches can be considered:

Nucleophilic Substitution Approach

This approach would involve the reaction of 3-substituted azetidine (where the substituent is a good leaving group) with 2-sec-butylphenol under basic conditions:

  • Preparation of a suitable 3-substituted azetidine precursor (such as 3-mesyloxyazetidine)

  • Reaction with 2-sec-butylphenol in the presence of a base (typically a non-nucleophilic base such as potassium carbonate or triethylamine)

  • Purification of the resulting product

Building Block Method for Library Generation

In combinatorial chemistry applications, the synthesis could utilize the building block approach:

  • Preparation of azetidine building blocks with appropriate reactive functionalities

  • Coupling with appropriately substituted phenol derivatives

  • Diversification through various functional group transformations

Key Reaction Conditions

Based on documented synthesis of similar compounds, the following reaction conditions would likely be critical:

ParameterTypical ConditionsNotes
SolventPolar aprotic (DMF, acetonitrile)Facilitates nucleophilic substitution
Temperature55-60°CHigher temperatures may be needed for less reactive substrates
Reaction time12-24 hoursMonitoring by TLC or HPLC recommended
BaseTriethylamine or K₂CO₃Non-nucleophilic bases preferred
PurificationColumn chromatographyTypical eluent: hexane/ethyl acetate mixtures

The reaction would likely require careful control of conditions to prevent side reactions and maximize yield .

Physical and Chemical Properties

PropertyPredicted Value/Characteristic
Physical stateColorless to pale yellow liquid or low-melting solid
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility
StabilityModerately stable at room temperature; sensitive to oxidation over time
UV absorptionLikely exhibits absorption in the 260-280 nm range due to aromatic system

Chemical Reactivity

The chemical behavior of 3-[2-(Sec-butyl)phenoxy]azetidine would be influenced by several structural features:

Hazard TypePotential RiskPrecautionary Measures
Skin contactIrritationWear appropriate gloves
Eye exposureSerious irritationUse eye protection
InhalationRespiratory irritationUse in well-ventilated areas or fume hood
IngestionPotentially harmfulFollow standard laboratory safety practices

These precautions are extrapolated from data on 3-[4-(Tert-Butyl)phenoxy]azetidine hydrochloride, which carries warnings for skin irritation, eye irritation, and potential respiratory effects .

Analytical Characterization Techniques

Structural Elucidation Methods

For characterization and confirmation of 3-[2-(Sec-butyl)phenoxy]azetidine structure, the following analytical techniques would be most appropriate:

TechniqueInformation ProvidedExpected Findings
¹H NMRProton environmentsCharacteristic signals for azetidine ring (multiplets at ~3-4 ppm), aromatic protons (6.7-7.5 ppm), and sec-butyl group
¹³C NMRCarbon environmentsSignals for azetidine carbons (~30-60 ppm), aromatic carbons (110-160 ppm), and aliphatic sec-butyl carbons
Mass SpectrometryMolecular weight and fragmentation patternMolecular ion and characteristic fragmentation patterns including loss of sec-butyl group
IR SpectroscopyFunctional group identificationCharacteristic bands for C-N, C-O-C stretching, and aromatic C=C vibrations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator